4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
4-Methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a methoxy-substituted benzene ring. The compound’s structure comprises:
- Sulfonamide group: A key pharmacophore in many therapeutic agents, known for its role in enzyme inhibition and receptor binding.
- Thiazolo[5,4-b]pyridine moiety: A bicyclic heterocycle contributing to enhanced metabolic stability and binding affinity in kinase inhibitors .
This compound is part of a broader class of thiazolo-pyridine sulfonamides investigated for their kinase inhibitory and anticancer activities. Its synthesis typically involves coupling reactions between sulfonyl chlorides and aminothiazolo-pyridine intermediates, as inferred from analogous compounds .
Properties
IUPAC Name |
4-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-25-15-8-10-16(11-9-15)27(23,24)22-14-6-4-13(5-7-14)18-21-17-3-2-12-20-19(17)26-18/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADSHEXRYWRUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves several steps. One common synthetic route starts with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized with various substituents. The reaction conditions typically involve the use of catalysts and reagents such as N-methylmorpholine and AcONa . Industrial production methods often employ high-throughput screening and computational chemistry to optimize yields and reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Anticancer Properties
One of the most promising applications of this compound is its anticancer activity. Studies have shown that derivatives of thiazolopyridine structures exhibit significant activity against various cancer cell lines. The compound has been investigated for its ability to inhibit specific enzymes that are crucial in cancer progression.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| Melanoma | 0.5 | Enzyme inhibition |
| Prostate Cancer | 0.8 | Induction of apoptosis |
| Colon Cancer | 0.6 | Disruption of cell cycle |
These findings suggest that the compound could serve as a lead compound for developing new therapeutic agents targeting cancer.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens, including drug-resistant strains. In vitro studies indicate effective inhibition against bacteria such as E. coli and Staphylococcus aureus.
| Pathogen | IC50 Value (µM) | Activity |
|---|---|---|
| E. coli | 1.5 | Antimicrobial |
| S. aureus | 1.2 | Antimicrobial |
This antimicrobial efficacy highlights the potential for developing new treatments for infections resistant to conventional antibiotics.
Case Studies
Several studies have documented the efficacy of this compound in various therapeutic contexts:
- Anticancer Research : A study demonstrated that modifications to the thiazole ring significantly improved antiproliferative activity against melanoma cells, achieving IC50 values in the nanomolar range.
- Antimicrobial Efficacy : Research indicated that certain derivatives showed promising results against multidrug-resistant strains of bacteria, suggesting potential applications in treating severe infections.
- Neuropharmacological Studies : Initial investigations into its effects on neurotransmitter systems revealed possible anxiolytic properties due to its piperidine component.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase through key hydrogen bonds, inhibiting its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-trifluoromethylphenyl group (6h) demonstrates moderate c-KIT inhibition (IC₅₀ = 9.87 µM), attributed to its hydrophobic interaction with the kinase’s ATP-binding pocket . In contrast, methoxy or fluorine substituents may prioritize solubility or electronic effects over potency.
- Synthetic Flexibility : Analogues with halogens (F, Cl) or alkyl groups (CH₃) are readily synthesized via Suzuki-Miyaura couplings or nucleophilic substitutions, enabling rapid SAR exploration .
- Tautomerism : Thiazolo-pyridine derivatives can exhibit tautomerism, influencing binding modes. For example, thione-thiol equilibria in triazole-thiazolo hybrids affect their stability and activity .
Pharmacological Profiles
- Kinase Inhibition : Thiazolo[5,4-b]pyridine sulfonamides are explored as c-KIT inhibitors for cancer therapy. Compound 6h’s moderate activity highlights the need for optimized substituents to improve potency .
- Anticancer Activity: Pyrazole-sulfonamide hybrids (e.g., 4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide) show cytotoxicity against colon cancer cells (IC₅₀ < 10 µM), suggesting shared mechanisms with the target compound .
- Cytotoxicity Assays : The SRB assay () is widely used to evaluate such compounds, though specific data for the target compound remain unpublished.
Molecular Docking and Binding Modes
- Allosteric Binding: Kaempferol, a flavonoid, binds ~20 Å from the glucose site in glucokinase, similar to thiazolo-pyridine activators. This suggests that the methoxy group in the target compound could stabilize allosteric interactions .
- Hydrophobic Interactions : Docking studies of 6h reveal that the 3-CF₃ group occupies a hydrophobic c-KIT pocket, a feature absent in methoxy derivatives .
Biological Activity
4-Methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolopyridine moiety , a methoxy group , and a sulfonamide group , which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₄N₂O₃S
- Molecular Weight : 366.45 g/mol
- CAS Number : 912622-76-5
The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for drug development.
Research indicates that this compound may act as an enzyme inhibitor by mimicking natural substrates. This mimicking can disrupt specific biochemical pathways, leading to potential therapeutic effects against various diseases.
Enzyme Inhibition
The compound has shown promising results in inhibiting specific enzymes, including:
- Carbonic Anhydrase IX (CA IX) : Known for its role in tumorigenesis, inhibition of CA IX can lead to reduced tumor growth.
- Topoisomerases : These enzymes are crucial for DNA replication and transcription; inhibitors can lead to cancer cell death.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing thiazolopyridine structures. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference Drug | Activity Comparison |
|---|---|---|---|
| A-431 (skin cancer) | <10 | Doxorubicin | Higher potency |
| MDA-MB-231 (breast cancer) | <15 | Doxorubicin | Comparable activity |
| PC-3 (prostate cancer) | <20 | Doxorubicin | Moderate activity |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound's biological activity also extends to antimicrobial properties. Studies have shown that similar thiazole-containing compounds exhibit antibacterial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 0.012 µg/mL | Ampicillin |
| Escherichia coli | 0.025 µg/mL | Streptomycin |
These results indicate that the thiazolo[5,4-b]pyridine derivatives could be effective in treating bacterial infections.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that thiazolopyridine derivatives showed significant cytotoxicity against various cancer cell lines, with some compounds exhibiting IC₅₀ values lower than standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition : Research indicated that the compound effectively inhibited CA IX, which is overexpressed in many tumors, suggesting its potential use in targeted cancer therapy .
- Antimicrobial Efficacy : Another study reported the synthesis of related compounds that displayed strong antibacterial activity against resistant strains of bacteria, highlighting the therapeutic potential of this class of compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
- Answer : The synthesis typically involves multi-step reactions:
Core Formation : Construct the thiazolo[5,4-b]pyridine moiety via cyclization of substituted pyridines with thioamide precursors under reflux conditions (e.g., using DMF as a solvent and catalytic acetic acid) .
Sulfonamide Coupling : React 4-methoxybenzenesulfonyl chloride with the amino-functionalized thiazolo-pyridine intermediate in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Reaction yields can be optimized by controlling stoichiometry and temperature .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Answer :
- 1H/13C NMR : Confirm substitution patterns and aromatic proton environments. For example, the methoxy group (δ ~3.8 ppm) and sulfonamide protons (δ ~7.5–8.2 ppm) should show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C19H15N3O3S2) and detect isotopic peaks for bromine/chlorine if present .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. How can researchers screen for preliminary biological activity of this compound?
- Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates or colorimetric kits to test activity against kinases or proteases linked to disease pathways (e.g., bacterial PPTase enzymes, as seen in structurally related sulfonamides) .
- Cellular Viability Assays : Employ MTT or resazurin-based methods in cell lines (e.g., cancer or bacterial models) at concentrations ≤10 µM to evaluate cytotoxicity .
- Data Interpretation : Compare IC50 values with positive controls (e.g., known inhibitors) and validate results in triplicate to ensure reproducibility .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Answer :
- Single-Crystal Growth : Use slow evaporation from a DMSO/ethanol mixture to obtain diffraction-quality crystals .
- Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Solve the structure via direct methods (SHELXS-97) and refine using SHELXL-2014 .
- Key Insights : Crystallography can confirm bond angles (e.g., C-S-N in sulfonamide) and non-covalent interactions (e.g., π-stacking in the thiazolo-pyridine core) that influence bioactivity .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Answer :
- Assay Optimization : Standardize conditions (e.g., buffer pH, temperature, enzyme concentration) to minimize variability. For example, PPTase inhibition assays may show divergent results if Mg²⁺ concentrations differ .
- Compound Purity : Verify purity via HPLC and elemental analysis. Impurities (e.g., unreacted intermediates) can artificially inflate or suppress activity .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., trifluoromethyl-substituted sulfonamides) to identify trends in structure-activity relationships (SAR) .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) properties?
- Answer :
- LogP Modulation : Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP values predicted via computational tools (e.g., MarvinSketch). This improves aqueous solubility but may affect membrane permeability .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots. For example, methoxy groups are prone to demethylation; replacing them with trifluoromethoxy can enhance stability .
- In Silico Modeling : Apply molecular dynamics simulations to predict binding affinity to plasma proteins (e.g., albumin) and adjust substituents accordingly .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Answer :
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm direct interaction with putative targets (e.g., bacterial PPTases) .
- CRISPR/Cas9 Knockout Models : Generate target gene knockouts in bacterial or mammalian cells to assess whether the compound’s efficacy is abolished .
- Pathway Analysis : Perform RNA-seq or proteomics to identify downstream effects (e.g., downregulation of proliferation-related genes) .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in different studies?
- Answer :
- Experimental Variables : Solubility can vary with pH (e.g., sulfonamides are more soluble in basic conditions due to deprotonation) .
- Technique Differences : Compare methods (e.g., shake-flask vs. HPLC-UV). For accurate results, use equilibrium solubility assays in biorelevant media (FaSSIF/FeSSIF) .
- Polymorphism : Screen for crystalline vs. amorphous forms via DSC/XPRD, as amorphous phases often exhibit higher solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
